Boc-L-2,4-二甲基苯丙氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

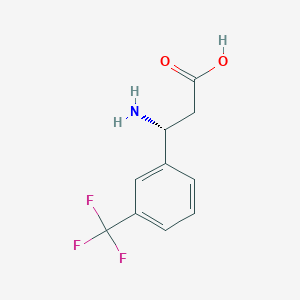

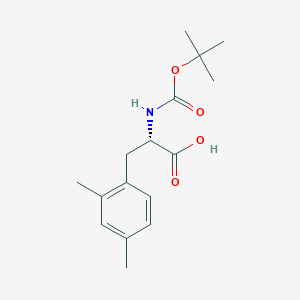

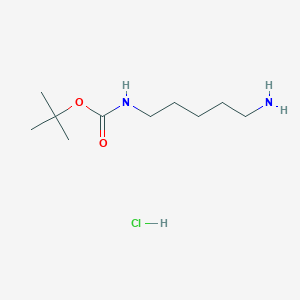

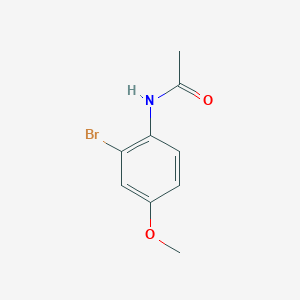

Boc-L-2,4-dimethylphenylalanine is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 g/mol . .

Molecular Structure Analysis

The InChI code for Boc-L-2,4-dimethylphenylalanine is ZEWXVRJSLTXWON-JTQLQIEISA-N . The compound’s structure includes a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis for temporary protection of the α-amino group .Physical And Chemical Properties Analysis

Boc-L-2,4-dimethylphenylalanine is a white solid with a boiling point of 340.8±30.0 °C (Predicted) and a melting point of 273-279 °C . It has a density of 1.136±0.06 g/cm3 (Predicted) .科学研究应用

肽合成和修饰:Boc-L-2,4-二甲基苯丙氨酸用于肽的合成和修饰。例如,它已被合并到类似血管紧张素I的模拟物和与血管紧张素I对应的肽序列中(Cushman & Lee, 1992)。此外,它在合成红细胞-N-Boc-β-巯基-L-苯丙氨酸中起着作用,用于苯丙氨酸(Crich & Banerjee, 2007)的原生化学连接。

生物活性研究:对Boc-L-2,4-二甲基苯丙氨酸的研究包括其生物活性研究。例如,它已被用于将大肠杆菌tRNAPhe误配与苯丙氨酸的光活化类似物,展示了其在生物应用中的潜力(Baldini et al., 1988)。

化学合成和药物研究:对Boc-L-2,4-二甲基苯丙氨酸衍生物的合成,如NH-Boc-或NH-Fmoc-保护的L-苯丙氨酸,对化学合成和药物研究具有重要意义。这些衍生物在药物研究中发挥着重要作用,包括用于抗高血压药物和镇痛肽类似物(Illuminati et al., 2022)。

用于肽合成的放射碘化:Boc-L-2,4-二甲基苯丙氨酸已被研究用于合成和放射碘化N-Boc-p-(三正丁基锡基)-L-苯丙氨酸四氟苯酯。这项研究对于制备放射标记的苯丙氨酸衍生物用于肽合成具有重要意义(Wilbur et al., 1993)。

基于肽的纳米结构研究:对Boc-L-2,4-二甲基苯丙氨酸的研究包括其在基于肽的纳米结构中的应用。例如,其衍生物Boc-Phe-Phe已被用于从核苷酸共轭的二苯丙氨酸自组装纳米结构,展示了其在生物材料化学和生物电子学中的潜力(Datta, Tiwari, & Ganesh, 2018)。

安全和危害

未来方向

作用机制

Target of Action

Boc-L-2,4-dimethylphenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The primary targets of phenylalanine are the enzymes involved in these biochemical pathways.

Mode of Action

The compound interacts with its targets by serving as a substrate for the enzymes that convert phenylalanine into these important biochemicals . The Boc (tert-butoxycarbonyl) group in Boc-L-2,4-dimethylphenylalanine is a protective group used in peptide synthesis . It prevents unwanted reactions at the amino group during the synthesis process .

Biochemical Pathways

Phenylalanine is involved in several biochemical pathways. It is converted into tyrosine by the enzyme phenylalanine hydroxylase, which is then used to synthesize dopamine, norepinephrine, and epinephrine . Phenylalanine is also a precursor to the pigment melanin .

Pharmacokinetics

The Boc group can be removed under acidic conditions or by certain enzymes, releasing the free amino acid .

Result of Action

The action of Boc-L-2,4-dimethylphenylalanine results in the production of the aforementioned biochemicals, depending on the specific enzymes present in the cells. These biochemicals play various roles in the body, such as neurotransmission (dopamine, norepinephrine), hormone production (thyroxine), and pigmentation (melanin) .

Action Environment

The action of Boc-L-2,4-dimethylphenylalanine can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group . Additionally, the presence of specific enzymes can influence the compound’s action, as they are required to convert phenylalanine into its downstream products .

属性

IUPAC Name |

(2S)-3-(2,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)9-13(14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJPLTQARRYWFZ-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376127 |

Source

|

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849440-31-9 |

Source

|

| Record name | Boc-L-2,4-dimethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B113010.png)

![[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine](/img/structure/B113029.png)